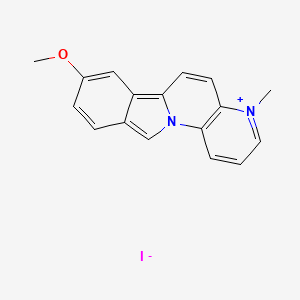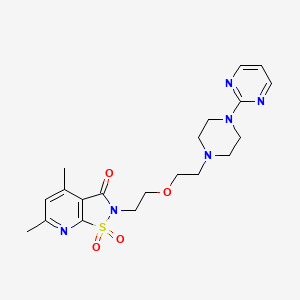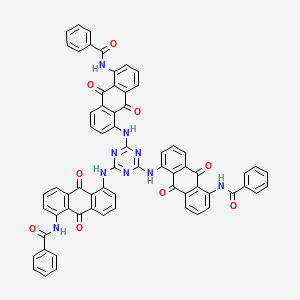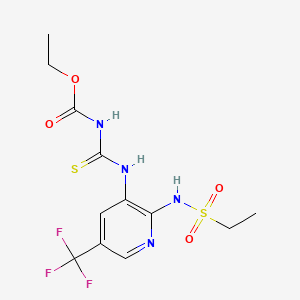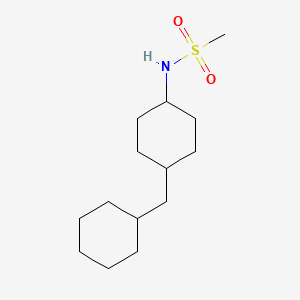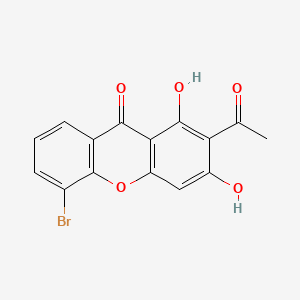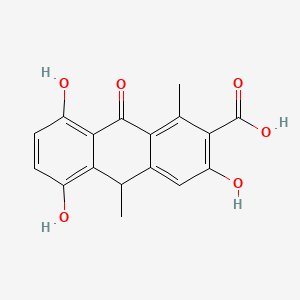
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a carboxylic acid group attached to an anthracene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by carboxylation and hydroxylation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve optimal results.
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of the original compound, which can have different chemical and physical properties.
Aplicaciones Científicas De Investigación
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. Its hydroxyl and carboxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedicarboxylic acid: Another anthracene derivative with carboxylic acid groups, known for its fluorescent properties.
Anthraquinone-2-carboxylic acid: A compound with similar structural features, used in various chemical applications.
1,3,4-Trihydroxy-9,10-dioxoanthracene-2-carboxylic acid: Known for its unique chemical properties and applications in research.
Uniqueness
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
288268-09-7 |
|---|---|
Fórmula molecular |
C17H14O6 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
3,5,8-trihydroxy-1,10-dimethyl-9-oxo-10H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O6/c1-6-8-5-11(20)14(17(22)23)7(2)12(8)16(21)15-10(19)4-3-9(18)13(6)15/h3-6,18-20H,1-2H3,(H,22,23) |
Clave InChI |
UZJVDVIQBHXQOV-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC(=C(C(=C2C(=O)C3=C(C=CC(=C13)O)O)C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


